![molecular formula C9H12N2O3 B1461446 4-Ethoxy-3-nitrobenzylamine CAS No. 1094264-93-3](/img/structure/B1461446.png)
4-Ethoxy-3-nitrobenzylamine
Overview
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed examination of these reactions, including the reagents and conditions required for each step .Molecular Structure Analysis
The molecular structure of an organic compound is determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with different reagents under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study on the synthesis and antimicrobial evaluation of hydrazides, which are related compounds, showed that those with nitro substituents on the phenyl ring exhibited significant antimicrobial activity. This suggests that 4-Ethoxy-3-nitrobenzylamine could potentially be used in the development of new antimicrobial agents due to the importance of nitro substituents in determining activity (Davinder Kumar et al., 2011).
Chemical Modification of Materials
Research has demonstrated that compounds like 4-nitrobenzylamine can chemically modify materials such as graphite powder and multiwalled carbon nanotubes (MWCNTs). The modification with 4-NBA (a similar nitrobenzylamine) results in derivatized materials that exhibit altered physical and chemical properties, potentially useful for various applications in materials science (Gregory Wildgoose et al., 2005).
Electrochemical Applications
Another study focused on the electrochemical oxidation of primary amines in ionic liquid media, using compounds like 4-nitrobenzylamine, highlighted the formation of an organic layer attached to the electrode surface. This research points to potential applications in electrochemistry, including sensor development and the modification of electrode surfaces for improved performance or specificity (J. Ghilane et al., 2010).
Nucleoside Transport Inhibition
The compound 4-nitrobenzylthioinosine, closely related to 4-Ethoxy-3-nitrobenzylamine, has been studied for its ability to inhibit nucleoside transport proteins. This suggests potential research applications in understanding and manipulating nucleoside transport mechanisms, which could have implications for drug development and the study of cellular transport processes (R. A. Tromp et al., 2005).
Heterocyclization Reactions
A versatile synthetic route involving o-nitrobenzylamines has been reported for the synthesis of 3-alkoxy-2H-indazoles. This highlights the potential of 4-Ethoxy-3-nitrobenzylamine in facilitating heterocyclization reactions, contributing to the synthesis of complex organic molecules with applications in pharmaceuticals and materials science (A. Mills et al., 2006).
Safety And Hazards
properties
IUPAC Name |
(4-ethoxy-3-nitrophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9-4-3-7(6-10)5-8(9)11(12)13/h3-5H,2,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJDOHUYWOFMQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-nitrobenzylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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